molecular formula C10H8Br2F2O2 B1409866 Ethyl 3,6-dibromo-2,4-difluorophenylacetate CAS No. 1805121-52-1

Ethyl 3,6-dibromo-2,4-difluorophenylacetate

Cat. No.: B1409866
CAS No.: 1805121-52-1
M. Wt: 357.97 g/mol
InChI Key: HKMVEZDCQKQLBA-UHFFFAOYSA-N
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Description

Ethyl 3,6-dibromo-2,4-difluorophenylacetate is an organic compound characterized by the presence of bromine and fluorine atoms on a phenyl ring, along with an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,6-dibromo-2,4-difluorophenylacetate typically involves the bromination and fluorination of a phenylacetate precursor. The process may include:

    Fluorination: Fluorine atoms can be introduced using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Esterification: The final step involves the esterification of the phenylacetic acid derivative with ethanol in the presence of an acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by esterification. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,6-dibromo-2,4-difluorophenylacetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms, typically using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Oxidation Reactions: The phenyl ring can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Sulfuric acid (H2SO4) or nitric acid (HNO3) in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield phenylacetate derivatives with different substituents, while reduction may produce dehalogenated phenylacetates.

Scientific Research Applications

Ethyl 3,6-dibromo-2,4-difluorophenylacetate has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties, such as liquid crystals or polymers.

    Biological Studies: Researchers use it to study the effects of halogenated phenylacetates on biological systems, including their potential as enzyme inhibitors or antimicrobial agents.

Mechanism of Action

The mechanism of action of Ethyl 3,6-dibromo-2,4-difluorophenylacetate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent and specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,4-dibromo-3,6-difluorophenylacetate: Similar structure but with different positions of bromine and fluorine atoms.

    Ethyl 3,5-dibromo-2,4-difluorophenylacetate: Another isomer with bromine atoms at different positions.

    Ethyl 3,6-dichloro-2,4-difluorophenylacetate: Chlorine atoms instead of bromine atoms.

Uniqueness

Ethyl 3,6-dibromo-2,4-difluorophenylacetate is unique due to the specific arrangement of bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 2-(3,6-dibromo-2,4-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2F2O2/c1-2-16-8(15)3-5-6(11)4-7(13)9(12)10(5)14/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMVEZDCQKQLBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C(=C1F)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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